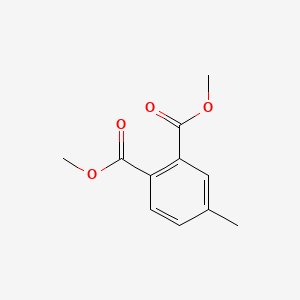

Dimethyl 4-methylphthalate

Description

Context and Significance in Environmental Organic Chemistry

Dimethyl 4-methylphthalate is a chemical compound belonging to the phthalate (B1215562) ester family. ontosight.ai Phthalates are esters of phthalic acid and are widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). ontosight.aiwikipedia.org The significance of phthalate esters in environmental organic chemistry stems from their widespread use and their potential to leach from consumer and industrial products into the environment, as they are not chemically bound to the plastic polymer. ontosight.aimdpi.com This leads to their ubiquitous presence in various environmental compartments, including water, soil, and sediment. mdpi.comcanada.canomresearch.cn

As a specific member of this family, this compound's environmental significance is understood through the broader context of phthalate contamination. Concerns revolve around their potential to accumulate in the environment and act as endocrine-disrupting chemicals. nih.govnih.gov While much of the environmental research has centered on high-production-volume phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dimethyl phthalate (DMP), the study of less common analogues like this compound is crucial for a comprehensive understanding of the environmental fate and behavior of this entire class of compounds. Research into its synthesis, such as the oxidation of dimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylate, provides a basis for understanding its potential pathways into the environment and its chemical properties. escholarship.orgcalpoly.edu

Historical Trajectories in Phthalate Ester Academic Inquiry

The academic inquiry into phthalate esters is closely linked to the history of polymer science and growing environmental awareness. The journey began with the need for effective plasticizers for newly developed plastics. In the 1850s, castor oil was patented as a plasticizer for cellulose (B213188) nitrate, which was later largely replaced by the more effective but odorous camphor (B46023) in 1870. wikipedia.org Phthalate esters were first introduced in the 1920s, offering a stable and low-odor alternative. wikipedia.org The commercial availability of PVC in the 1930s, coupled with the development of DEHP, led to a surge in the production and use of phthalate plasticizers. wikipedia.org

For several decades, academic inquiry focused primarily on the synthesis and application of these compounds to improve plastic properties. However, beginning in the 1970s, the research focus began to shift as analytical techniques improved, allowing for the detection of these compounds in the environment. mdpi.com This sparked a new wave of academic investigation into the environmental fate, persistence, and potential toxicity of phthalate esters, which were increasingly recognized as widespread environmental contaminants. mdpi.comiwaponline.com This historical trajectory set the stage for the study of a wide range of phthalate esters, including less common derivatives.

Evolution of Research Focus on this compound

The research focus on this compound has been more specialized compared to that on major industrial phthalates like DEHP or DMP. nomresearch.cn Historically, the bulk of academic and regulatory attention has been directed towards the most prevalent phthalates found in environmental samples and those with the highest production volumes. nomresearch.cniwaponline.com

Specific research on this compound has largely appeared in the context of organic synthesis. For example, studies have detailed its preparation through the oxidation of precursors like dimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylate using reagents such as Dess-Martin periodinane. escholarship.orgcalpoly.edu In this capacity, it serves as an intermediate compound for the synthesis of more complex molecules, such as its subsequent conversion to dimethyl-4-bromomethylphthalate for use in creating novel plasticizers. escholarship.orgcalpoly.edu The evolution of research on this specific compound is therefore tied to the advancement of synthetic chemistry and the development of new materials. While not a primary focus of large-scale environmental monitoring, the development of highly sensitive analytical methods, like gas chromatography-mass spectrometry (GC-MS), enables the detection and quantification of a broader array of chemical compounds, including less common phthalate derivatives like this compound. researchgate.netnih.gov

Research Data Tables

Table 1: Physicochemical Properties of this compound

This table outlines the key chemical and physical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C11H12O4 | ontosight.ai |

| Molecular Weight | 208.21 g/mol | ontosight.ai |

| Appearance | Oily Liquid | wikipedia.org |

| Odor | Slight aromatic odor | wikipedia.org |

| Solubility in Water | Poorly soluble | wikipedia.org |

Table 2: Synthesis of this compound

This table details a documented laboratory synthesis method for this compound.

| Reactant | Reagent | Solvent | Reaction Time | Yield | Source |

| Dimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylate | Dess-Martin periodinane | Dichloromethane | 14 hours | 68% | escholarship.orgcalpoly.edu |

Structure

3D Structure

Properties

CAS No. |

20116-65-8 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

dimethyl 4-methylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4-6H,1-3H3 |

InChI Key |

GICLKLDOSTVQQA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |

Other CAS No. |

20116-65-8 |

Origin of Product |

United States |

Environmental Presence and Distribution of Dimethyl 4 Methylphthalate

Occurrence in Aquatic Systems

The presence of Dimethyl 4-methylphthalate has been documented in different aquatic environments, including surface waters, groundwater, wastewater, and sediments.

Detection in Surface Waters, Groundwater, and Wastewater

This compound has been detected in various water systems. In Canadian surface waters, a maximum concentration of 5.46 ng/L has been reported. canada.ca Studies on the Hanjiang River in China have also identified this compound in surface water, with one report indicating a concentration of 106 ng/L. mdpi.com

The compound is also found in wastewater. For instance, in five sewage treatment plants in the Chaohu catchment area of China, influent concentrations of this compound ranged from 0.67 to 5.56 μg L−1. frontiersin.org Research has shown that upflow anaerobic sludge blanket (UASB) reactors can effectively remove over 99% of this compound from wastewater containing up to 600 mg/L of the compound. nih.gov During this anaerobic degradation process, this compound is first de-esterified to mono-methyl phthalate (B1215562) and then to phthalate before being converted to methane (B114726) and carbon dioxide. nih.gov

With regard to groundwater, when released into the soil, this compound has the potential to leach into groundwater systems. umd.edu

Table 1: Detection of this compound in Various Water Systems

| Water System | Location | Reported Concentration |

|---|---|---|

| Surface Water | Canada | 5.46 ng/L (maximum) canada.ca |

| Surface Water | Hanjiang River, China | 106 ng/L mdpi.com |

| Wastewater (Influent) | Chaohu Catchment, China | 0.67–5.56 μg L−1 frontiersin.org |

| Wastewater | - | 600 mg/L (in a treatment study) nih.gov |

Distribution in Marine and Freshwater Sediments

Sediments in both marine and freshwater environments act as sinks for this compound. In Canadian freshwater sediments, a maximum concentration of 853 ng/g has been recorded. canada.ca A study of sediments in the middle-lower Hanjiang River in China found this compound concentrations ranging from 2.30 to 190 ng/g. mdpi.com

In marine environments, research on sediments from the East China Sea has reported the presence of this compound, although at lower concentrations compared to other phthalates like diethylhexyl phthalate. researchgate.net Another study analyzing sediments from the Pearl River Delta region in South China also detected this compound. researchgate.net The degradation of this compound has been observed in deep-ocean sediment, where biochemical cooperation by different bacteria is necessary for its utilization. researchgate.net

Table 2: Concentration of this compound in Sediments

| Sediment Type | Location | Reported Concentration |

|---|---|---|

| Freshwater Sediment | Canada | 853 ng/g (maximum) canada.ca |

| River Sediment | Hanjiang River, China | 2.30–190 ng/g mdpi.com |

| Marine Sediment | East China Sea | Detected, lower than other phthalates researchgate.net |

| Riverine Sediment | Pearl River Delta, China | Detected researchgate.net |

Presence in Treated Effluents

Despite wastewater treatment processes, this compound can still be present in the final treated effluent. In Canada, a maximum concentration of 2,600 ng/L was detected in municipal wastewater treatment plant effluent. canada.ca In a study of five sewage treatment plants in China's Chaohu catchment, the concentration of this compound in the effluent ranged from 0.20 to 1.43 μg L−1. frontiersin.org Research has also detected this compound in the effluent from plastic recycling units. researchgate.net

Detection in Terrestrial and Atmospheric Matrices

Beyond aquatic systems, this compound has been identified in soil, house dust, and the atmosphere.

Occurrence in Soil and House Dust

When released into the soil, this compound is expected to largely remain in that medium. canada.ca Studies have isolated bacteria from soil capable of degrading this compound, suggesting that bioremediation could be a potential mitigation strategy. nih.govrsc.org For instance, a Comamonas testosterone (B1683101) strain isolated from soil with plastic film mulching was able to degrade more than 99% of a 450 mg L-1 solution of this compound within 14 hours. nih.gov

This compound is also a common constituent of house dust. nih.govgreenpeace.to A study on childhood autism risks found that this compound was detected in 63% of home dust samples. nih.gov The concentration of phthalates in house dust is a concern as indoor dust is recognized as a major source of human exposure to these chemicals. researchgate.net

Atmospheric Concentrations and Particulate Matter Association

This compound is released into the air, and when it is, it is predicted to primarily partition to soil. canada.ca In a study conducted in a metropolitan city in East China, this compound was found in both the gas and particulate phases in the atmosphere. thegoodscentscompany.com Another source indicates that this compound can exist in both particulate and vapor phases. umd.edu The use of this compound in industrial coatings and sealants can result in its release into the air, particularly through spray applications. canada.ca

Sources and Mobilization Pathways in the Environment

The entry and movement of this compound in the environment are primarily linked to human activities and the lifecycle of products containing this compound.

Anthropogenic Contributions to Environmental Loading

This compound is a synthetic chemical and does not occur naturally in the environment. Its presence is a direct result of industrial production and its use in various consumer and industrial products. ontosight.ai The primary anthropogenic contributions to its environmental loading stem from its application as a plasticizer, particularly in polyvinyl chloride (PVC) plastics. ontosight.ai It is also utilized in personal care products, coatings, and adhesives to enhance their physical properties. ontosight.ai

Environmental Fate and Transport Dynamics of Dimethyl 4 Methylphthalate

Abiotic Transformation Processes

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Hydroxyl Radical Mediated Degradation Mechanisms

No studies were identified that investigate the kinetics or mechanisms of hydroxyl radical reactions with Dimethyl 4-methylphthalate.

Photocatalytic Systems and Reaction Pathways

There is no available research on the photocatalytic degradation of this compound, including the use of catalysts such as titanium dioxide (TiO₂) or the identification of reaction intermediates and pathways.

Ozonation and Fenton-Type Processes

Specific data on the efficiency and mechanisms of ozonation or Fenton and photo-Fenton processes for the degradation of this compound are absent from the scientific literature.

Synergistic Approaches for Enhanced Transformation

No information is available regarding the use of combined AOPs or synergistic approaches to enhance the transformation of this compound.

Further research is necessary to elucidate the environmental behavior of this compound and to determine the viability of Advanced Oxidation Processes for its remediation.

Biotic Degradation Mechanisms of Dimethyl 4 Methylphthalate

Microbial Biodegradation Pathways

Microbial degradation, carried out by a diverse range of bacteria and fungi, represents a primary route for the removal of phthalate (B1215562) esters from contaminated environments. nih.gov The pathways involved are generally conserved, beginning with the de-esterification of the phthalate ester to its corresponding acid, followed by the subsequent breakdown of the aromatic ring.

Bacteria are key players in the biodegradation of phthalate esters, with numerous genera capable of utilizing these compounds as a source of carbon and energy. nih.govnih.gov While specific bacterial strains that degrade Dimethyl 4-methylphthalate have not been extensively documented, the metabolic processes are expected to mirror those observed for DMP. The initial step in the bacterial metabolism of phthalate esters is the enzymatic hydrolysis of the ester bonds. researchgate.net

The primary step in the bacterial degradation of this compound is the hydrolysis of its two methyl ester bonds. This reaction is catalyzed by esterases or hydrolases, which sequentially cleave the ester linkages. researchgate.net This process results in the formation of monoesters and the corresponding phthalate isomer. researchgate.net For this compound, this would involve the initial conversion to Monomethyl 4-methylphthalate and then to 4-methylphthalic acid. This de-esterification is a crucial detoxification step, as the resulting phthalic acid is more amenable to further microbial attack. nih.gov The degradation of phthalate esters occurs via enzymatic hydrolysis to the corresponding phthalic acid isomers and alcohols under both oxic and anoxic conditions. cmu.ac.th

Following the hydrolysis of the ester bonds to form 4-methylphthalic acid, the subsequent and more complex stage of biodegradation is the cleavage of the aromatic ring. This process, known as mineralization, ultimately converts the organic pollutant into carbon dioxide and water. researchgate.net Aerobic bacterial degradation of phthalate isomers typically proceeds through the action of specific and inducible dioxygenases, which introduce hydroxyl groups to the aromatic ring. nih.gov These dihydroxylated intermediates are then susceptible to ring cleavage. nih.gov The metabolic pathways for different phthalate isomers often converge to a common intermediate, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), which then undergoes either ortho- or meta-ring cleavage before entering central metabolic pathways. nih.gov In the case of 4-methylphthalate, catabolism in Burkholderia (Pseudomonas) cepacia Pc701 has been studied, indicating the existence of specific genes for its degradation. nih.gov The complete mineralization of the compound would follow these established ring-cleavage pathways.

Based on the degradation pathways of analogous compounds, the key intermediates in the biodegradation of this compound can be predicted. The initial hydrolysis would yield Monomethyl 4-methylphthalate , followed by the formation of 4-methylphthalic acid . These intermediates are analogous to Monomethyl phthalate (MMP) and Phthalic acid (PA), which are consistently identified as the primary metabolites in the biodegradation of Dimethyl phthalate (DMP) by various bacterial strains, including Micrococcus sp. KS2 and Xenorhabdus indica. researchgate.netnih.gov The detection of these intermediates is a key indicator of the de-esterification process. nih.gov Further degradation of 4-methylphthalic acid would involve hydroxylated intermediates prior to ring cleavage, ultimately leading to mineralization.

Fungi and algae also contribute to the biotransformation of phthalate esters. nih.govnih.gov While bacterial degradation often leads to complete mineralization, fungal metabolism can sometimes result in partial transformation, producing various hydroxylated and demethylated products. nih.gov Some filamentous fungi have been shown to degrade dimethyl phthalate esters, although the efficiency and pathways can vary between different isomers. researchgate.net For instance, Aspergillus versicolor IR-M4 was able to degrade dimethyl isophthalate (B1238265) and dimethyl terephthalate (B1205515) but not dimethyl phthalate, highlighting the substrate specificity of fungal enzymes. researchgate.net

Freshwater unicellular cyanobacteria have also demonstrated the ability to metabolize DMP, with phthalic acid being detected as an intermediate. nih.gov This suggests that photosynthetic microorganisms can also play a role in the degradation of this compound in aquatic environments. The degradation in these organisms is also initiated by esterase activity. nih.gov

A variety of bacterial strains capable of degrading phthalate esters have been isolated from diverse environments, including soil, activated sludge, and marine sediments. cmu.ac.thnih.gov Common genera known for their phthalate-degrading abilities include Pseudomonas, Bacillus, Rhodococcus, Arthrobacter, and Sphingomonas. nih.gov For example, Achromobacter sp. M1 and Pseudomonas sp. M2 were isolated from seawater and activated sludge and showed high efficiency in degrading DMP. cmu.ac.th Similarly, Micrococcus sp. KS2, isolated from soil contaminated with municipal wastewater, was also found to be an efficient degrader of DMP. nih.gov While strains specifically degrading this compound have not been a primary focus of isolation studies, it is highly probable that many of the known phthalate-degrading bacteria would also exhibit activity towards this compound due to structural similarities. The isolation process typically involves enrichment culture techniques using the target pollutant as the sole source of carbon and energy. cmu.ac.th

Data Tables

Table 1: Bacterial Strains Involved in the Degradation of Dimethyl Phthalate (DMP) and their Degradation Efficiency.

| Bacterial Strain | Source of Isolation | Initial DMP Concentration | Degradation Efficiency | Reference |

| Micrococcus sp. KS2 | Soil contaminated with municipal wastewater | 289.19 mg/l | 99.67% | nih.gov |

| Achromobacter sp. M1 | Seawater and activated sludge | Not specified | Complete degradation in 4-8 days | cmu.ac.th |

| Pseudomonas sp. M2 | Seawater and activated sludge | Not specified | Complete degradation in 4-8 days | cmu.ac.th |

| Sphingomonas paucimobilis | Sewage sludge | 400 mg/l | 100% in 96 h | nih.gov |

| Pseudomonas fluorescens FS1 | Activated sludge from a petrochemical factory | 400 mg/l | >99% in 96 h | nih.gov |

| Burkholderia cepacia DA2 | Deep-ocean sediment | 400 mg/l | 100% in 216 h | nih.gov |

| Xenorhabdus indica | Entomopathogenic nematode | 400 mg/l | 98.75% in 12 days | researchgate.net |

Table 2: Key Intermediates Identified in the Biodegradation of Dimethyl Phthalate (DMP).

| Intermediate Compound | Precursor Compound | Degrading Microorganism(s) | Analytical Method(s) | Reference |

| Monomethyl phthalate (MMP) | Dimethyl phthalate (DMP) | Micrococcus sp. KS2, Xenorhabdus indica | GC-MS, HPLC | researchgate.netnih.gov |

| Phthalic acid (PA) | Monomethyl phthalate (MMP) | Micrococcus sp. KS2, Xenorhabdus indica, Freshwater Cyanobacteria | GC-MS, HPLC | researchgate.netnih.govnih.gov |

Bacterial Metabolism of this compound

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is a multi-step process initiated by specific microbial enzymes. The breakdown pathway involves the initial hydrolysis of the ester bonds followed by the cleavage of the aromatic ring structure.

Role and Characterization of Esterases in this compound Degradation

The crucial first step in the degradation of this compound is the hydrolysis of its two ester linkages, a reaction catalyzed by enzymes known as esterases or phthalate ester hydrolases. nih.govresearchgate.net This process occurs sequentially. First, one ester bond is cleaved to release a molecule of methanol (B129727) and form the intermediate Monomethyl 4-methylphthalate. Subsequently, a second hydrolysis step converts the monoester into 4-methylphthalic acid and another molecule of methanol. researchgate.netnih.gov

Microorganisms, including various bacterial strains, have evolved specific esterases to carry out this transformation. For instance, bacteria from genera such as Arthrobacter and Sphingomonas have been identified to produce esterases capable of hydrolyzing phthalate esters, allowing them to utilize these compounds as a sole source of carbon. nih.gov The activity of these carboxyl esterases is often positively correlated with the rate of degradation. researchgate.net Research has shown that the presence of the phthalate compound can induce the production of these degradative enzymes in microbes. nih.gov

The characterization of these esterases reveals that their efficiency is influenced by environmental conditions. For example, an esterase cloned from an Arthrobacter sp. showed optimal activity at a pH of 10.0 and a temperature of 50°C, indicating its stability in alkaline conditions. cabidigitallibrary.org

Table 1: Characteristics of a Representative Phthalate Ester Hydrolase

| Property | Value | Source |

|---|---|---|

| Origin | Arthrobacter sp. ZJUTW | cabidigitallibrary.org |

| Optimal pH | 10.0 | cabidigitallibrary.org |

| Optimal Temperature | 50°C | cabidigitallibrary.org |

| pH Stability Range | 8.0 - 10.0 | cabidigitallibrary.org |

Dioxygenase Systems in Aromatic Ring Cleavage

Following the complete hydrolysis of the ester bonds to form 4-methylphthalic acid, the stable aromatic ring must be broken down. This critical step is performed by a class of enzymes called dioxygenases. nih.gov The degradation pathway for phthalate isomers typically converges on a dihydroxylated intermediate, which is then susceptible to ring cleavage. nih.gov

Aromatic ring-hydroxylating dioxygenases initiate this phase by incorporating two atoms of oxygen into the 4-methylphthalic acid molecule, creating a dihydroxy-intermediate. nih.govresearchgate.net This reaction is a key step that destabilizes the aromatic structure.

Subsequently, ring-cleavage dioxygenases catalyze the opening of the aromatic ring. nih.gov Depending on the enzyme and organism, this can occur via two main pathways:

Intradiol cleavage: The ring is broken between the two hydroxyl groups.

Extradiol cleavage: The ring is broken at a bond adjacent to the hydroxyl groups. nih.govnih.gov

This ring-opening step is fundamental, as it converts the cyclic aromatic compound into a linear, aliphatic molecule. This linear product can then be further metabolized by the microorganism and funneled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the original pollutant into carbon dioxide and water. nih.gov

Factors Influencing Microbial Biodegradation Efficiency

The rate and extent of this compound biodegradation are not solely dependent on the presence of capable microorganisms and their enzymes. A variety of environmental and biological factors can significantly influence the efficiency of the process.

Effects of Environmental Parameters (e.g., pH, Temperature, Oxygen)

Environmental conditions play a pivotal role in regulating microbial growth and enzymatic activity, thereby controlling the efficiency of biodegradation.

pH: The acidity or alkalinity of the environment is a critical factor. Most bacterial degradation of phthalates occurs optimally under neutral pH conditions, typically around 7.0. cmu.ac.thnih.gov However, some microorganisms, such as certain species of cyanobacteria, exhibit maximum degradation efficiency at a slightly alkaline pH of 9.0. nih.gov The formation of acidic intermediates like 4-methylphthalic acid can lower the pH of the medium, which may become inhibitory to the degrading microbes if not buffered. nih.govresearchgate.net

Temperature: Biodegradation is highly sensitive to temperature. The optimal temperature for the degradation of similar compounds like dimethyl phthalate by various bacteria is generally in the mesophilic range of 30°C to 35°C. nih.govcmu.ac.thnih.gov Degradation rates decrease significantly at lower temperatures, with minimal activity observed at 15°C. nih.gov

Oxygen: The availability of oxygen is essential for the aerobic degradation pathways. Dioxygenase enzymes, which are critical for cleaving the aromatic ring, require molecular oxygen as a substrate. nih.gov Studies have confirmed that oxygen can be a limiting factor in the biodegradation process, and sufficient aeration is necessary for efficient removal in engineered systems. nih.gov While anaerobic degradation is possible, it proceeds at a much slower rate. hku.hk

Table 2: Optimal Environmental Conditions for Phthalate Ester Degradation by Various Microorganisms

| Microorganism/System | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|

| Achromobacter sp. M1 | 7.0 | 30 | cmu.ac.th |

| Pseudomonas sp. M2 | 7.0 | 30 | cmu.ac.th |

| Cyanothece sp. PCC7822 | 9.0 | 30 | nih.gov |

Co-substrate Utilization and Nutrient Limitations

The presence of other organic compounds and the availability of essential nutrients can impact the biodegradation of this compound. In many cases, microorganisms can utilize the phthalate ester as the sole source of carbon and energy for their growth and maintenance. nih.govcmu.ac.th

Microbial Community Dynamics During Degradation

The introduction of this compound into an environment can cause significant shifts in the indigenous microbial community structure. frontiersin.org Microorganisms that possess the enzymatic capability to degrade the compound gain a competitive advantage by using it as a food source, leading to an increase in their relative abundance. frontiersin.orgresearchgate.net

Genera known to contain phthalate-degrading species include Pseudomonas, Achromobacter, Rhodococcus, Gordonia, Arthrobacter, and Sphingomonas. cmu.ac.thnih.govresearchgate.net The degradation of a complex molecule may not be carried out by a single species but by a consortium of microbes working in concert. For instance, one bacterial species might be responsible for the initial de-esterification, while another cleaves the resulting aromatic acid. nih.govnih.gov

The concentration of the pollutant also plays a role in shaping the microbial community. Low concentrations may select for and enrich the population of degrading bacteria. frontiersin.orgresearchgate.net Conversely, very high concentrations can be inhibitory or toxic, even to some of the degrading species, potentially leading to a decrease in microbial diversity. frontiersin.org Modern molecular techniques, such as 16S rRNA gene sequencing, are used to analyze these dynamic changes and identify the key microbial players involved in the degradation process. nih.gov

No Direct Research Found on the Biotic Degradation Kinetics of this compound

Despite a thorough review of available scientific literature, no specific studies detailing the kinetic modeling of the biotic degradation of this compound were identified. Research on the biodegradation of phthalate esters has predominantly focused on unsubstituted compounds such as Dimethyl phthalate (DMP).

The kinetic modeling of biodegradation processes is crucial for understanding the rate and extent of microbial degradation of environmental contaminants. This typically involves fitting experimental data to various mathematical models, such as first-order, second-order, or Michaelis-Menten kinetics, to determine key parameters like degradation rate constants and half-lives. These models are instrumental in predicting the environmental fate of a compound and designing effective bioremediation strategies.

While extensive research has been conducted on the biodegradation kinetics of Dimethyl phthalate (DMP) by various microbial strains, this information cannot be directly extrapolated to this compound. The presence of a methyl group at the fourth position of the phthalate ring can significantly influence the compound's susceptibility to enzymatic attack and, consequently, its biodegradation pathway and kinetics. The steric and electronic effects of the additional methyl group can alter the molecule's interaction with degradative enzymes, potentially leading to different degradation rates and metabolic intermediates compared to DMP.

Therefore, without specific experimental studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its biodegradation kinetics as requested. The scientific community has not yet published research that would allow for the creation of data tables or a detailed discussion on the kinetic modeling for this particular chemical compound.

Advanced Analytical Methodologies for Dimethyl 4 Methylphthalate Research

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are paramount to ensure the reliability and sensitivity of analytical results for Dimethyl 4-methylphthalate. Various techniques have been developed to isolate and concentrate this compound from complex sample matrices.

Solid-Phase Extraction (SPE) is a widely utilized technique for the sample preparation of this compound. It offers a more efficient alternative to traditional liquid-liquid extraction by minimizing solvent consumption and enabling automation. SPE is adept at preparing liquid samples for analysis by extracting semivolatile or nonvolatile analytes like this compound. sigmaaldrich.com The process involves passing a liquid sample through a solid adsorbent material, which retains the analyte of interest. The analyte is then eluted using a small volume of an appropriate solvent. sigmaaldrich.comthermofisher.com

The selection of the sorbent material is critical and is based on the polarity of the analyte and the sample matrix. For this compound, which is a moderately polar compound, reversed-phase SPE cartridges are often employed. These cartridges contain a nonpolar stationary phase that retains the analyte from a polar sample matrix.

Recent advancements have seen the development of novel SPE sorbents, such as resin-based covalent organic frameworks (COFs), which have demonstrated high recovery rates for various phthalate (B1215562) esters, including those structurally similar to this compound. mdpi.com These materials offer a large surface area and can be tailored for specific applications, enhancing the selectivity and efficiency of the extraction process. mdpi.com Research has shown that SPE columns prepared with these advanced materials can achieve high recovery rates and can be reused multiple times, making them a cost-effective and efficient option for the trace detection of phthalates. mdpi.com

Table 1: Comparison of SPE Sorbent Performance for Phthalate Ester Extraction

| Sorbent Type | Recovery Rate (%) | Reusability (Cycles) | Reference |

|---|---|---|---|

| Resin-based COFs | 97.93–100.23 | 50 | mdpi.com |

This table is generated based on data for various phthalate esters and provides an indication of the potential performance for this compound.

Liquid-Liquid Microextraction (LLME) represents a miniaturized version of the conventional liquid-liquid extraction technique, offering advantages such as reduced solvent consumption and higher enrichment factors. d-nb.info Dispersive liquid-liquid microextraction (DLLME) is a particularly popular approach where a small volume of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. d-nb.infonih.gov This dispersion maximizes the surface area for mass transfer of the analyte from the sample to the extraction solvent. d-nb.info

In the context of this compound analysis, a water-immiscible organic solvent with a higher density than water is typically used as the extraction solvent. After extraction, the mixture is centrifuged to separate the phases, and the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov

A novel variation of this technique is air-assisted liquid-liquid microextraction (AALLME), which eliminates the need for a disperser solvent. In AALLME, fine droplets of the extraction solvent are formed by repeatedly sucking and injecting the sample and extraction solvent mixture with a syringe. nih.gov This method has been successfully applied to the extraction of various phthalate esters from aqueous samples, achieving high enrichment factors and extraction recoveries. nih.gov

Table 2: Performance of AALLME for Phthalate Ester Extraction

| Parameter | Value | Reference |

|---|---|---|

| Enrichment Factors | 889–1022 | nih.gov |

| Extraction Recoveries (%) | 89–102 | nih.gov |

This table is based on data for a range of phthalate esters, including Dimethyl phthalate, and indicates the potential performance for this compound.

To enhance the efficiency of extraction processes, energy sources such as ultrasound and microwaves are often employed. Ultrasonic-assisted extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates localized high pressure and temperature, facilitating the release of the analyte into the solvent. The UAE method has proven to be effective for extracting phthalates from solid matrices, offering better recoveries compared to some traditional methods. researchgate.net

Microwave-assisted extraction (MAE) uses microwave energy to heat the solvent and sample, accelerating the extraction process. who.int This technique has been successfully used for the extraction of phthalate esters from soil samples using acetonitrile (B52724) as the extractant. nih.gov MAE offers several advantages, including reduced extraction time and solvent consumption. who.int

The combination of both techniques, known as ultrasound-microwave-assisted extraction (UMAE), can further enhance extraction efficiency by leveraging the synergistic effects of both energy sources. nih.gov

Table 3: Comparison of Extraction Techniques for Phthalates from Solid Samples

| Extraction Technique | Key Advantages | Reference |

|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Simpler, less solvent, less time-consuming than Soxhlet | researchgate.net |

| Microwave-Assisted Extraction (MAE) | Fast, simple, no clean-up/preconcentration steps needed | nih.gov |

Stir-Bar Sorptive Extraction (SBSE) is a highly sensitive and solventless sample preparation technique for the extraction of organic compounds from aqueous matrices. nih.govresearchgate.net It utilizes a magnetic stir bar coated with a layer of sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). nih.govchromatographyonline.com The stir bar is introduced into the sample and stirred for a specific period, during which the analyte partitions into the sorbent phase. chromatographyonline.com

The amount of sorbent material in SBSE is significantly larger than in other microextraction techniques like solid-phase microextraction (SPME), leading to higher extraction efficiencies and lower detection limits. nih.govgcms.cz After extraction, the analyte is typically recovered from the stir bar by thermal desorption followed by gas chromatography analysis, or by liquid desorption for compounds that are not amenable to GC. chromatographyonline.com

SBSE has been successfully applied to the determination of various phthalates in different matrices, including alcoholic beverages. nih.gov The method is valued for its simplicity, high sensitivity, and environmentally friendly nature. nih.govnih.gov

Table 4: Optimized SBSE Conditions for Phthalate Analysis in Pisco

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Extraction Time | 120 min | nih.gov |

| PDMS Twister Size | 20 mm length x 1 mm thickness | nih.gov |

| NaCl Content | 20% | nih.gov |

This table is based on a study of seven phthalates, including Dimethyl phthalate, in Peruvian pisco.

Chromatographic Separation Sciences

Following sample preparation and extraction, chromatographic techniques are employed to separate this compound from other components in the sample extract before its detection and quantification.

Gas Chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound. pharmacyjournal.org In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. pharmacyjournal.org

GC is frequently coupled with a mass spectrometer (MS) for the detection and identification of analytes. GC-MS provides both qualitative and quantitative information, offering high sensitivity and selectivity. restek.com This combination is a cornerstone in environmental analysis for the detection of pollutants like phthalates in various matrices such as air, water, and soil. pharmacyjournal.orgresearchgate.net

The choice of the GC column's stationary phase is critical for achieving good separation of phthalate isomers and other structurally similar compounds. restek.com Various stationary phases have been evaluated for phthalate analysis, with some showing better resolution for complex mixtures. restek.com

Recent advancements in GC technology, such as the development of more selective stationary phases and the integration of high-resolution mass spectrometry (HRMS), have further enhanced the capabilities for trace-level detection and identification of environmental contaminants like this compound. pharmacyjournal.org

Table 5: Common GC Detectors Used in Phthalate Analysis

| Detector | Principle of Operation | Suitability for Phthalates | Reference |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds. | Suitable for quantification but lacks specificity. | restek.com |

| Electron Capture Detector (ECD) | Highly sensitive to electrophilic compounds like halogenated phthalates. | Can be used for specific phthalates but not universally applicable. | restek.com |

High-Performance Liquid Chromatography (HPLC) in Degradation Studies

There is no specific information available in the reviewed scientific literature on the use of High-Performance Liquid Chromatography (HPLC) for the degradation studies of this compound. General HPLC methods are widely used for the analysis of various phthalate esters, but specific studies detailing the degradation pathways, retention times of metabolites, or kinetic profiles for this compound have not been identified.

Mass Spectrometric Detection and Identification

Detailed studies employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify this compound and profile its specific metabolites are not present in the available literature. While these techniques are standard for phthalate analysis, the characteristic mass spectra, fragmentation patterns, and metabolite profiles for this compound have not been published. For the closely related Dimethyl phthalate, the characteristic base peak in its mass spectrum is often observed at m/z 163, resulting from the loss of a methoxyl group sciforum.net. However, the fragmentation of this compound would be expected to differ due to the presence of the additional methyl group on the phthalate ring.

No research articles detailing the use of Ion Trap Mass Spectrometry (IT/MS) for the specific analysis of this compound were found. This technique is used for other phthalates to enhance specificity, but its application to this particular compound is not documented.

The use of isotope-labeled internal standards is a common and effective strategy for the accurate quantification of environmental contaminants, including phthalates. However, no studies were identified that specifically developed or applied an isotope-labeled internal standard for the quantification or pathway elucidation of this compound.

Spectroscopic Characterization in Academic Investigations

There is no available research on the use of UV-Visible Absorption Spectroscopy to investigate the molecular interactions of this compound. While UV detection is a common component of HPLC analysis for phthalates, in-depth spectroscopic studies focusing on its molecular interactions have not been published.

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The resulting absorption spectrum provides a unique molecular fingerprint, revealing the presence of key structural components.

The structure of this compound (IUPAC name: dimethyl 4-methylbenzene-1,2-dicarboxylate) contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the aromatic ring, the two ester groups, and the methyl group attached to the ring.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

C=O Stretching: A strong and sharp absorption band is anticipated in the region of 1730-1720 cm⁻¹. This band is characteristic of the carbonyl (C=O) group in aromatic esters. The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers its stretching frequency compared to aliphatic esters.

C-O Stretching: Two distinct bands associated with the C-O bonds of the ester groups are expected. An intense, asymmetric stretching vibration typically appears in the 1300-1250 cm⁻¹ range, and a symmetric stretching vibration is found in the 1150-1100 cm⁻¹ region.

Aromatic C-H Stretching: Weak to medium absorption bands are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of the C-H stretching vibrations of the protons on the benzene ring.

Aliphatic C-H Stretching: Absorption bands corresponding to the C-H stretching vibrations of the methyl groups (both from the ester and the ring substituent) are expected just below 3000 cm⁻¹ (typically 2980-2870 cm⁻¹).

Aromatic C=C Stretching: Several medium to weak bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong absorption bands in the fingerprint region, typically between 900 and 800 cm⁻¹, which can help confirm the substitution pattern.

The following table summarizes the predicted significant peaks in the IR spectrum of this compound and their corresponding assignments.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |

| 2980-2870 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| 1730-1720 | C=O Stretch | Ester Carbonyl | Strong |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1300-1250 | Asymmetric C-O Stretch | Ester | Strong |

| 1150-1100 | Symmetric C-O Stretch | Ester | Strong |

| 900-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. Based on its structure, four unique proton environments are predicted:

Aromatic Protons: There are three protons on the aromatic ring. Due to the asymmetric substitution pattern, they are chemically distinct and will exhibit coupling with each other.

The proton at position 3 (between the two ester groups) is expected to be a doublet.

The proton at position 5 (adjacent to the methyl group) is expected to be a doublet of doublets.

The proton at position 6 (adjacent to an ester group) is expected to be a singlet or a narrow doublet. These protons typically resonate in the downfield region of the spectrum (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing ester groups.

Ester Methyl Protons (-COOCH₃): The two methyl groups of the ester functionalities are in different positions relative to the ring's methyl group, making them potentially non-equivalent. They are expected to appear as two distinct singlets in the region of δ 3.8-4.0 ppm.

Ring Methyl Protons (-CH₃): The protons of the methyl group attached directly to the benzene ring are expected to produce a single sharp peak (singlet) in the upfield region, typically around δ 2.3-2.5 ppm.

The following table outlines the predicted ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 | d | 1H | Aromatic H |

| ~7.5 | dd | 1H | Aromatic H |

| ~7.3 | d | 1H | Aromatic H |

| ~3.9 | s | 3H | Ester -OCH₃ |

| ~3.85 | s | 3H | Ester -OCH₃ |

| ~2.4 | s | 3H | Ring -CH₃ |

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, as the plane of symmetry is absent.

Carbonyl Carbons (C=O): The two ester carbonyl carbons are expected to resonate in the most downfield region of the spectrum, typically between δ 165-170 ppm.

Aromatic Carbons: Six distinct signals are anticipated for the carbons of the benzene ring. The carbons bearing the substituent groups (quaternary carbons) generally show weaker signals and resonate at different fields compared to the carbons bonded to hydrogen. Their chemical shifts are expected in the range of δ 125-145 ppm.

Ester Methyl Carbons (-OCH₃): The two carbons of the ester methyl groups are expected to appear as sharp signals around δ 52-55 ppm.

Ring Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring will resonate in the most upfield region of the spectrum, typically around δ 20-22 ppm.

The following table summarizes the predicted ¹³C NMR chemical shifts for the different carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~168 | Quaternary | Ester C=O |

| ~167 | Quaternary | Ester C=O |

| ~142 | Quaternary | Aromatic C-CH₃ |

| ~135 | Quaternary | Aromatic C-COOCH₃ |

| ~133 | Tertiary | Aromatic C-H |

| ~132 | Quaternary | Aromatic C-COOCH₃ |

| ~130 | Tertiary | Aromatic C-H |

| ~128 | Tertiary | Aromatic C-H |

| ~53 | Primary | Ester -OCH₃ |

| ~52.5 | Primary | Ester -OCH₃ |

| ~21 | Primary | Ring -CH₃ |

By combining the information from both IR and NMR spectroscopy, researchers can unequivocally confirm the identity and purity of this compound and elucidate its precise molecular structure.

Synthesis and Derivatization Strategies in Academic Research

Controlled Synthesis of Dimethyl 4-methylphthalate for Research Purposes

In a research setting, this compound is typically synthesized via the esterification of 4-methylphthalic acid or its anhydride (B1165640) with methanol (B129727). This reaction is a classic example of Fischer-Speier esterification, a cornerstone of organic synthesis. The process involves reacting the carboxylic acid or anhydride with an excess of methanol in the presence of an acid catalyst to drive the reaction towards the formation of the diester. The general reaction is as follows:

From 4-methylphthalic acid: C₆H₃(CH₃)(COOH)₂ + 2 CH₃OH ⇌ C₆H₃(CH₃)(COOCH₃)₂ + 2 H₂O

From 4-methylphthalic anhydride: C₆H₃(CH₃)(CO)₂O + 2 CH₃OH → C₆H₃(CH₃)(COOCH₃)₂ + H₂O

The synthesis of this compound via Fischer-Speier esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon mdpi.com.

The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the ester. For a dicarboxylic acid like 4-methylphthalic acid, this process occurs sequentially at both carboxylic acid groups to form the final diester, this compound. Kinetic studies on similar phthalate (B1215562) esterifications have shown that the reaction rate is influenced by factors such as temperature and catalyst concentration researchgate.net.

A variety of catalysts can be employed to facilitate the synthesis of this compound, ranging from traditional homogeneous catalysts to more modern heterogeneous systems.

Homogeneous Acid Catalysts : Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are traditionally used and highly effective for this transformation mdpi.comresearchgate.netresearchgate.net. They operate by protonating the substrate, as described in the Fischer-Speier mechanism mdpi.com. While efficient, these catalysts can be difficult to separate from the reaction mixture, sometimes requiring neutralization and extensive purification steps.

Heterogeneous (Solid Acid) Catalysts : To overcome the separation issues associated with homogeneous catalysts, research has focused on solid acid catalysts. These materials, such as sulfonated resins, zeolites, or metal oxides, possess acidic sites on their surface that can catalyze the esterification in a different phase from the reaction medium. For instance, catalysts like SO₄²⁻/MoO₃-TiO₂ have been successfully used for the synthesis of dimethyl phthalate from phthalic anhydride residue researchgate.net. The primary advantage of heterogeneous catalysts is their ease of removal from the reaction mixture by simple filtration, allowing for catalyst recycling and a more environmentally friendly process.

Lewis Acid Catalysts : Lewis acids, including complexes of metals like titanium, zirconium, or tin, can also catalyze the esterification reaction wikipedia.orgrug.nl. They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by methanol.

Below is a table summarizing various catalytic approaches for phthalate esterification.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | High catalytic activity, low cost | Difficult to separate from product, corrosive |

| Heterogeneous Solid Acid | Sulfonated Resins, Zeolites, SO₄²⁻/MoO₃-TiO₂ | Easy separation and recyclability, reduced waste | Potentially lower activity than homogeneous catalysts |

| Lewis Acid | Titanium, Zirconium, or Tin complexes | High activity, can be used in milder conditions | Can be sensitive to water, higher cost |

Preparation of Functionalized this compound Derivatives

The core structure of this compound can be chemically modified to create a range of functionalized derivatives for specific research applications. These modifications can involve introducing substituents onto the aromatic ring or altering the ester groups. For example, studies have reported the synthesis of derivatives like dimethyl 4,5-dibromophthalate and dimethyl 4,5-dichlorophthalate from their respective di-halogenated phthalic acids researchgate.netnih.gov. These derivatives serve as precursors for more complex molecules researchgate.netnih.gov.

Isotopically labeled compounds are indispensable tools in metabolic, environmental, and pharmacokinetic research. The synthesis of labeled this compound, for instance with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows the molecule to be traced and quantified in complex biological or environmental samples using techniques like mass spectrometry.

A common strategy involves using a labeled precursor in the synthesis. For example, a deuterium-labeled version could be synthesized using deuterated methanol (CD₃OD) in the esterification reaction. Alternatively, for ring-labeling, a custom synthesis starting from a labeled benzene (B151609) derivative would be required. While a specific synthesis for labeled this compound is not prominently detailed, the synthesis of labeled analogues like Dimethyl phthalate (Ring-d4) is established medchemexpress.com. This deuterated standard is used as an internal standard for quantitative analysis, a common application for isotopically labeled compounds in analytical chemistry medchemexpress.com. The incorporation of stable heavy isotopes is a key strategy for tracer-based quantitation during drug development and environmental monitoring medchemexpress.com.

The phthalate scaffold serves as a structural motif in the design and synthesis of molecules intended to interact with biological systems. By creating more complex derivatives, researchers can probe the function of specific proteins or cellular pathways. For example, the phthalazinone moiety, which can be derived from phthalic acid, has been incorporated into novel compounds designed as potent inhibitors of BRD4, a protein implicated in cancer researchgate.net. The synthesis of these derivatives involves multi-step chemical transformations where the phthalate-like structure is strategically modified to enhance binding affinity and selectivity for a biological target. These efforts can lead to the development of new therapeutic agents or chemical probes to better understand disease mechanisms.

Synthesis of Reference Standards for Analytical Method Development

The development of reliable analytical methods for the detection and quantification of this compound in various matrices (e.g., environmental samples, consumer products) requires a highly pure reference standard. The synthesis of such a standard follows the general esterification procedures outlined previously (Section 6.1), but with a stringent focus on achieving the highest possible purity.

The synthesis process for a reference standard involves:

Controlled Reaction: Performing the esterification under optimized conditions to maximize the yield of the desired product and minimize the formation of byproducts, such as the monoester (monomethyl 4-methylphthalate).

Rigorous Purification: After the initial synthesis, the crude product undergoes multiple purification steps. Techniques such as vacuum distillation, recrystallization, or preparative chromatography are employed to remove unreacted starting materials, catalyst residues, and any side products.

Comprehensive Characterization: The identity and purity of the final product are confirmed using a suite of analytical techniques. These typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Mass Spectrometry (MS) to verify the molecular weight.

Chromatographic methods (GC or HPLC) to assess purity, often aiming for >99%.

Infrared (IR) Spectroscopy to confirm the presence of key functional groups.

By following these meticulous steps, a well-characterized reference standard is produced, which is essential for the accurate calibration of analytical instruments and the validation of new analytical methods.

Ecological and Biological Interactions at the Molecular and Cellular Level

Microbial Physiological and Genetic Responses

The introduction of Dimethyl 4-methylphthalate, often referred to as Dimethyl phthalate (B1215562) (DMP) in scientific literature, into microbial habitats triggers a cascade of physiological and genetic adjustments in bacteria as they contend with this xenobiotic compound.

Exposure to DMP has a notable, concentration-dependent effect on bacterial growth and metabolism. In studies involving Escherichia coli K-12, DMP contamination has been shown to inhibit bacterial growth. This inhibition is linked to a reduction in the uptake and utilization of various sugars, including L-arabinose, glucose, D-xylose, and maltose. harvard.edu The compound interacts with sugar transporters, forming stable complexes that alter the rigidity and stability of these essential proteins, thereby hindering nutrient acquisition. harvard.edu

Conversely, the impact on microbial communities in soil can vary. Low concentrations of DMP (ranging from 5 to 20 mg/kg) have been observed to increase the average well-color development (AWCD), an indicator of microbial activity. However, higher concentrations (40 mg/kg) lead to a significant decrease in this activity, suggesting a toxic effect at elevated exposure levels. nih.gov

In contrast, DMP exposure in E. coli K-12 results in the downregulation of proteins associated with ABC transporters and the phosphotransferase (PTS) system, which are crucial for transmembrane sugar transport. harvard.edu This downregulation contributes to the observed inhibition of growth by limiting sugar uptake and subsequent ATP production. harvard.edu These findings highlight that the genetic response to DMP can be both species-specific and adaptive, enabling some bacteria to metabolize the compound while inhibiting others.

Table 1: Gene Expression Changes in Arthrobacter QD 15-4 in Response to Dimethyl Phthalate (DMP)

| Gene/Gene Cluster | Function | Effect of DMP Exposure |

|---|---|---|

| pstSCAB, phoU | Phosphate transport | Downregulated |

| potACD | Polyamine transport (ABC transporter) | Upregulated |

| gluBC | Glucose/mannose transport (ABC transporter) | Upregulated |

| oppAB | Oligopeptide transport (ABC transporter) | Upregulated |

| pdhAB, aceAF | Pyruvate dehydrogenase complex | Upregulated |

DMP can inflict significant physical damage on bacterial cells by compromising the integrity of their cell membranes. In Gram-negative bacteria like Pseudomonas fluorescens, DMP exposure disrupts the lipid asymmetry of the outer membrane and increases its fluidity. nih.gov This leads to the destruction of cell membrane integrity through mechanisms such as lipid peroxidation, oxidative stress, and ion imbalance. nih.gov Scanning electron microscopy has revealed that DMP treatment can cause the cell surface of P. fluorescens to become rough and damaged. nih.gov

Similar destructive effects are observed in other bacteria. For instance, DMP causes severe damage to the cell membrane of Escherichia coli K12, resulting in a rugged cell surface and leakage of nucleic acids. nih.gov In the Gram-positive bacterium Staphylococcus aureus, DMP exposure leads to a wrinkled and significantly distorted cell morphology, with fractures and perforations in the cell envelope causing the leakage of cellular contents. nih.gov

Biofilms, communities of microorganisms attached to a surface, are also affected by DMP. Studies on Pseudomonas species have shown that exposure to low concentrations of DMP (1 to 5 μg/L) can promote biofilm formation. semanticscholar.orgresearchgate.net This is accompanied by an upregulation of genes associated with quorum sensing, the excretion of extracellular polymeric substances (EPS), and resistance to oxidative stress. semanticscholar.orgresearchgate.net The increased production of EPS components, such as polysaccharides and extracellular DNA (eDNA), leads to a denser biofilm structure. semanticscholar.orgresearchgate.net This densification can enhance the biofilm's resistance to disinfectants, a significant implication for water distribution systems where phthalates may leach from plastic pipes. semanticscholar.orgresearchgate.net

Table 2: Impact of Dimethyl Phthalate (DMP) on Pseudomonas Biofilm

| Parameter | Observation | Fold/Percentage Change |

|---|---|---|

| Gene Expression (Quorum Sensing) | Upregulated | 2.7- to 16.8-fold |

| Gene Expression (EPS Excretion) | Upregulated | 2.1- to 18.9-fold |

| Polysaccharide Content | Increased | 30.3% to 82.3% |

| eDNA Content | Increased | 10.3% to 39.3% |

| Biofilm Volumetric Fraction | Increased (Densification) | From 27.1% to 38.0-50.6% |

Plant Molecular and Physiological Responses

The impact of this compound extends to the plant kingdom, where it can induce molecular damage, particularly in aquatic environments where it is a prevalent pollutant.

The genotoxic potential of DMP has been demonstrated in aquatic plants. Using the alkaline Comet assay, a sensitive technique for detecting DNA strand breaks in individual cells, researchers have identified DNA damage in the duckweed species Lemna minor and Spirodela polyrhiza following exposure to DMP. nih.gov A 24-hour treatment revealed a significant induction of genotoxic damage, which was particularly pronounced in Spirodela. nih.gov This finding is crucial as it highlights the environmental risk posed by DMP to aquatic flora, indicating that the compound can directly harm the genetic material of these primary producers. nih.gov While no significant effects on growth or physiological parameters were noted at lower concentrations (3 and 30 mg/L), a high concentration (600 mg/L) led to marked growth inhibition and reduced pigment content. nih.gov The detection of DNA damage at levels below those causing overt physiological effects underscores the utility of molecular biomarkers like the Comet assay in early ecotoxicological assessment. nih.gov

Effects on Pigment Content and Photosynthetic Performance in Model Plants

No studies were identified that investigated the impact of this compound on the chlorophyll (B73375) or carotenoid content of plants. Furthermore, there is no available data on its effects on the photosynthetic performance of any model plant species. Research in this area appears to be focused on other, more common phthalates, with no specific findings for the 4-methyl substituted variant.

Computational and Theoretical Investigations of Dimethyl 4 Methylphthalate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules at the atomic level. For DMP, these studies have been crucial in understanding its degradation pathways in the environment.

The hydroxyl radical (•OH) is a primary oxidant in aquatic environments and the atmosphere, playing a key role in the degradation of many organic pollutants, including DMP. nih.gov Computational studies, often combined with experimental techniques like radiolysis, have been used to determine the precise mechanisms of the reaction between DMP and •OH. nih.govresearchgate.net

Three primary reaction mechanisms are typically considered:

Radical Adduct Formation (RAF): The •OH radical adds directly to the aromatic ring of the DMP molecule.

Hydrogen Atom Transfer (HAT): The •OH radical abstracts a hydrogen atom from one of the methyl groups of the DMP molecule.

Single Electron Transfer (SET): An electron is transferred from the DMP molecule to the •OH radical.

Theoretical calculations and comparisons with experimental absorption spectra have concluded that for DMP, the dominant degradation pathways initiated by •OH radicals are Radical Adduct Formation (RAF) and Hydrogen Atom Transfer (HAT). nih.gov These reactions lead to the formation of OH-adducts and methyl-type radicals as the primary intermediates, which are then converted into monohydroxylated dimethyl phthalates and monomethyl phthalates. nih.gov The bimolecular rate constant for the reaction between •OH and DMP has been determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.gov

| Reaction Mechanism | Description | Status for DMP | Primary Intermediates |

|---|---|---|---|

| Radical Adduct Formation (RAF) | •OH radical adds to the aromatic ring. | Dominant Pathway nih.gov | OH-adducts ((•)DMPOH1, (•)DMPOH2) nih.gov |

| Hydrogen Atom Transfer (HAT) | •OH radical abstracts a hydrogen atom from a methyl group. | Dominant Pathway nih.gov | Methyl type radicals ((•)DMP(-H)α) nih.gov |

| Single Electron Transfer (SET) | An electron is transferred from DMP to the •OH radical. | Non-dominant | N/A |

Frontier Molecular Orbital (FMO) theory is a powerful model used to describe and predict chemical reactivity. ucsb.edu This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The distribution of these frontier orbitals (the frontier electron density) indicates the most likely sites for electrophilic and nucleophilic attack.

For a molecule like DMP, FMO theory predicts that:

The region with the highest density of the HOMO is the most susceptible to attack by electrophiles (e.g., oxidizing agents). In aromatic systems, this often corresponds to the aromatic ring itself. ucsb.edu

The region with the highest density of the LUMO is the most likely site to be attacked by nucleophiles.

By analyzing the frontier electron density, chemists can rationalize why the •OH radical, an electrophile, preferentially attacks the electron-rich aromatic ring (RAF pathway) or abstracts a hydrogen atom. ucsb.edu This analysis is fundamental to understanding the regioselectivity of degradation reactions.

Molecular Orbital (MO) theory provides a detailed description of the electronic structure of a molecule by considering electrons to be delocalized across the entire molecule in a series of molecular orbitals. bccampus.ca This theory is foundational to all quantum chemical calculations and helps explain a molecule's stability, geometry, and spectroscopic properties.

Applications for a molecule like DMP include:

Calculating Orbital Energies: Determining the energies of the HOMO, LUMO, and other orbitals to predict the molecule's ionization potential, electron affinity, and electronic transitions.

Visualizing Molecular Orbitals: Mapping the spatial distribution of orbitals to understand bonding interactions (e.g., σ and π bonds) and identify regions of high or low electron density. bccampus.ca

Predicting Molecular Properties: Using the calculated electronic structure to predict properties such as dipole moment and polarizability, which influence how the molecule interacts with its environment.

Environmental Fate Modeling and Predictive Studies

Predictive models are essential for assessing the environmental risk of chemicals. These models use a combination of a chemical's physical-chemical properties and environmental parameters to estimate its distribution, persistence, and concentration in various environmental compartments.

Multimedia compartmental models divide the environment into distinct compartments (e.g., air, water, soil, sediment, biota) and model the transport and transformation of a chemical between them. nih.govulisboa.pt The fugacity-based approach, pioneered by Donald Mackay, is a widely used framework for these models. Fugacity can be thought of as the "escaping tendency" of a chemical from a particular phase.

The Quantitative Water Air Sediment Interaction (QWASI) model is a specific fugacity-based model used to estimate the fate of organic chemicals in aquatic systems. nih.gov For phthalates, the QWASI model can be used to:

Predict concentrations in water and sediment based on emission rates and environmental conditions. nih.gov

Understand the key processes governing the chemical's fate, such as volatilization, degradation, and partitioning to sediment.

Evaluate how differences in chemical properties between various phthalates lead to different environmental behaviors. researchgate.net

Quantitative Structure-Activity Relationship ((Q)SAR) models are statistical models that correlate the chemical structure of a compound with its properties, such as toxicity or environmental persistence. pjoes.comnih.gov These in silico models are valuable for screening and prioritizing chemicals when experimental data is limited. nih.gov

For phthalate (B1215562) esters, 3D-QSAR models like the comparative molecular similarity index (CoMSIA) have been developed to predict properties related to environmental persistence, such as volatility. pjoes.compjoes.com These models use calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) to build a predictive relationship. nih.gov By analyzing the resulting 3D contour maps, researchers can identify which structural features increase or decrease a property like volatility or resistance to degradation, thereby guiding the design of more environmentally benign alternatives. pjoes.compjoes.com

| Model Type | Example | Purpose | Key Inputs |

|---|---|---|---|

| Multimedia Fate Model | QWASI Fugacity Model nih.gov | Predicts concentrations and fate in aquatic environments. | Emission rates, physical-chemical properties (e.g., partition coefficients), environmental parameters. |

| Predictive Toxicology Model | (Q)SAR / 3D-QSAR pjoes.compjoes.com | Predicts properties like persistence, volatility, and toxicity based on chemical structure. | Molecular descriptors (e.g., electrostatic, steric), experimental data for a training set of related chemicals. |

Molecular Dynamics Simulations of Biological Interactions

Modeling of Dimethyl 4-methylphthalate-DNA Binding Affinity and Specificity

Currently, there is a notable absence of publicly available scientific literature detailing molecular dynamics simulations specifically focused on the binding affinity and specificity of this compound with DNA. While computational studies and molecular modeling have been employed to investigate the interactions of other phthalate esters with DNA, such as Dimethyl phthalate (DMP), Di(2-ethylhexyl) phthalate (DEHP), and their metabolites, similar research specifically targeting this compound has not been found in a thorough review of existing databases and scientific publications. nih.govnih.gov

For related compounds like DMP, molecular modeling studies have suggested interactions with the minor groove of DNA, particularly in A-T rich regions, with hydrogen bonding and van der Waals forces identified as the primary drivers of the interaction. nih.gov Investigations into other phthalates have also explored their binding constants and the thermodynamic forces governing their association with DNA. nih.gov However, due to the specific molecular structure of this compound, these findings cannot be directly extrapolated to predict its unique binding characteristics and affinity for DNA.

The methyl group at the fourth position of the phthalate ring in this compound introduces steric and electronic differences compared to other phthalates that have been studied. These differences would be expected to influence its conformational flexibility, solvation properties, and ultimately, its specific interactions with the grooves and base pairs of the DNA double helix.

Therefore, dedicated molecular dynamics simulations would be required to elucidate the precise nature of the this compound-DNA complex. Such studies would be instrumental in determining key parameters, including:

Binding Free Energy: To quantify the strength of the interaction between this compound and DNA.

Preferred Binding Sites: To identify whether the compound favors the major or minor groove of DNA, or exhibits intercalative binding behavior.

Sequence Specificity: To ascertain if this compound shows a preference for particular DNA sequences (e.g., AT-rich vs. GC-rich regions).

Key Intermolecular Interactions: To detail the specific hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the complex.

Without such specific computational investigations, a detailed, data-driven analysis of the binding affinity and specificity of this compound to DNA remains an area for future research.

Emerging Research Directions and Future Perspectives

Development of Novel Bioremediation Strategies

The intrinsic persistence of some phthalates in the environment has spurred research into innovative bioremediation techniques. While extensive research exists for common phthalates like Dimethyl Phthalate (B1215562) (DMP), specific strategies for Dimethyl 4-methylphthalate are an emerging field. Future work is expected to focus on identifying and engineering microorganisms capable of degrading this specific compound.

Current research on other phthalates has identified various microbial species, such as Thauera sp., Xanthobacter sp., and Agrobacterium sp., that can transform dimethyl phthalate esters into less harmful intermediates like monomethyl phthalate or phthalic acid under certain conditions nih.gov. Novel strategies may involve isolating microbes from contaminated sites that have naturally adapted to metabolize 4-methyl substituted phthalates. Genetic engineering and synthetic biology approaches could also be employed to enhance the degradative capabilities of known bacterial or fungal strains. Furthermore, the application of phytoremediation, using plants to absorb and break down pollutants, presents a green and sustainable avenue for cleaning up contaminated soils and water mdpi.com. Advanced oxidation processes (AOPs), which utilize highly reactive radicals to break down organic pollutants, are also being explored as a complementary or standalone treatment method researchgate.netnih.gov.

Table 1: Potential Bioremediation Approaches for Phthalates

| Strategy | Description | Potential for this compound |

|---|---|---|

| Microbial Degradation | Utilization of bacteria and fungi to metabolize the compound. | High: Isolation of specific strains or engineering of known phthalate degraders. |

| Phytoremediation | Use of plants to uptake and degrade contaminants from soil and water. | Moderate: Screening of plant species for tolerance and uptake efficiency is required. |

| Advanced Oxidation | Chemical processes generating reactive oxygen species (e.g., hydroxyl radicals) to destroy the molecule. | High: Effective for a broad range of organic compounds, optimization for this specific phthalate is needed. |

| Enzymatic Degradation | Application of isolated enzymes (e.g., esterases) to target and break down the ester bonds. | High: Offers high specificity and efficiency under controlled conditions. |

Advancements in Ultra-Trace Analytical Techniques

Detecting and quantifying this compound at environmentally relevant concentrations, which are often exceedingly low, presents a significant analytical challenge. Future research will likely focus on developing more sensitive and selective analytical methods. Current techniques often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), but achieving ultra-trace detection limits requires significant sample pre-concentration and cleanup, which can be time-consuming and introduce errors.

Emerging techniques such as nanostructure-based mass spectrometry, like Nanostructure-Initiator Mass Spectrometry (NIMS) or Nanostructured Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (NALDI-TOF-MS), show promise for the direct analysis of trace organic contaminants in complex matrices with minimal sample preparation nih.gov. These methods have demonstrated picogram-level detection for some pollutants and could be adapted for this compound nih.gov. The development of novel selective sorbents for solid-phase microextraction (SPME) could also enhance the sensitivity and selectivity of existing chromatographic methods, allowing for more accurate risk assessments.

Integrated Environmental Modeling and Simulation Approaches

To predict the environmental fate and transport of this compound, researchers are moving towards integrated environmental modeling (IEM) stanford.eduwiley.com. These complex models simulate the movement and transformation of chemicals across different environmental compartments, including air, water, soil, and biota stanford.educore.ac.uk. By incorporating the specific physicochemical properties of this compound (e.g., vapor pressure, water solubility, octanol-water partition coefficient) along with environmental parameters, these models can forecast its distribution, persistence, and potential for bioaccumulation.